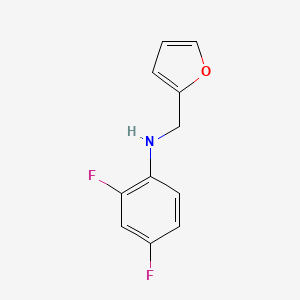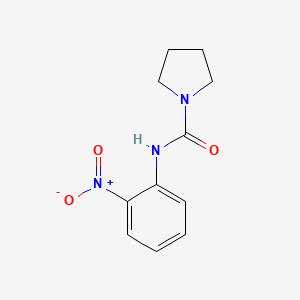
N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Descripción general
Descripción
N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of N-(2-nitrophenyl)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
N-(2-nitrophenyl)pyrrolidine-1-carboxamide has a predicted boiling point of approximately 461.7° C at 760 mmHg and a predicted density of approximately 1.4 g/cm3 . Its refractive index is predicted to be n20D 1.65 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its analogs have been synthesized and investigated for their pharmacological activities. A study on the synthesis and biological evaluation of various Schiff’s bases and 2-azetidinones revealed that compounds with specific substitutions on the aryl ring exhibited significant antidepressant and nootropic activities. This suggests the potential of these compounds, including those related to N-(2-nitrophenyl)pyrrolidine-1-carboxamide, as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Applications in Cancer Research
Compounds similar to N-(2-nitrophenyl)pyrrolidine-1-carboxamide have been designed and synthesized as androgen receptor (AR) antagonists. They exhibit potency in inhibiting the growth of androgen-dependent cells and show promise in treating conditions like prostate cancer. For instance, a study on 4-(anilino)pyrrole-2-carboxamides demonstrated their effectiveness against LNCaP cells, which bear mutated nuclear androgen receptors (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Molecular Recognition and Sensing Applications
Certain nitrophenyl pyrrolic amide receptors, including variants of N-(2-nitrophenyl)pyrrolidine-1-carboxamide, have been synthesized for anion recognition. They exhibit significant color change upon the addition of specific anions, indicating their potential as colorimetric sensors. Such compounds could be valuable in developing new sensory applications (Zhen, 2006).
Crystal Structure and Molecular Interaction Studies
Research on the crystal structures of compounds related to N-(2-nitrophenyl)pyrrolidine-1-carboxamide provides insights into their molecular interactions, such as hydrogen bonding and π-stacking. These studies are crucial in understanding the physical properties and potential applications of these compounds in various fields, including materials science and drug design (Wilson & Munro, 2010).
Biophysical and Biomedical Applications
Compounds like N-(2-nitrophenyl)pyrrolidine-1-carboxamide can be used in biophysical and biomedical research, particularly in magnetic resonance spectroscopy and imaging. The synthesis of analogs such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl demonstrates their potential as molecular probes and labels in various research applications (Dobrynin, Usatov, Zhurko, Morozov, Polienko, Glazachev, Parkhomenko, Tyumentsev, Gatilov, Chernyak, Bagryanskaya, & Kirilyuk, 2021).
Direcciones Futuras
The future directions of research involving N-(2-nitrophenyl)pyrrolidine-1-carboxamide and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, and the design of new pyrrolidine compounds with different biological profiles . This could guide medicinal chemists to the best approach in the design of new drugs .
Propiedades
IUPAC Name |
N-(2-nitrophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZLOXHFCMWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




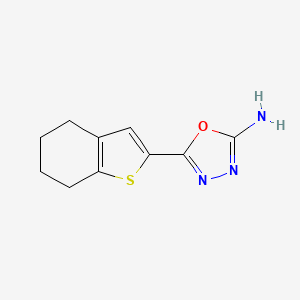
![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)
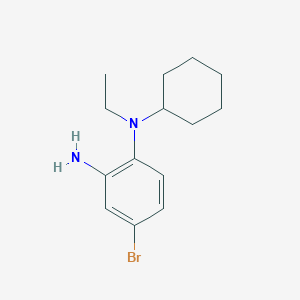

![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)

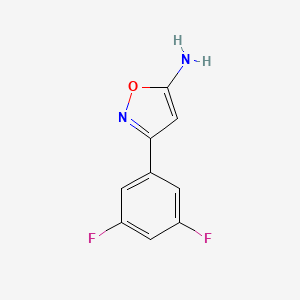
![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)
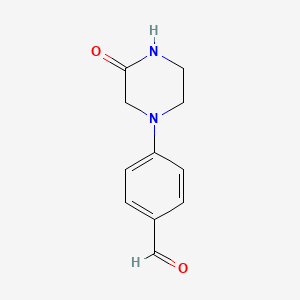


![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
